
1,1-diethyl 3-methylcyclobutane-1,1-dicarboxylate
Overview
Description
1,1-Diethyl 3-methylcyclobutane-1,1-dicarboxylate (DMCB) is a cyclic organic compound composed of one carbon atom and two oxygen atoms. It is a colorless, odorless, and crystalline solid at room temperature. DMCB has a wide range of applications in industrial, scientific, and medical fields. It is used as a starting material for the synthesis of various compounds, such as polymers, pharmaceuticals, and dyes. It is also used in the production of polyurethane foams and as a solvent for polymers, dyes, and inks. In the medical field, DMCB is used in the synthesis of drugs, such as antimalarials, antifungals, and antivirals.
Mechanism of Action
The mechanism of action of 1,1-diethyl 3-methylcyclobutane-1,1-dicarboxylate is not fully understood. However, it is known that it has an inhibitory effect on the activity of enzymes involved in the synthesis of proteins and other macromolecules. It is also known to interact with the DNA of cells, which may affect the expression of certain genes.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1,1-diethyl 3-methylcyclobutane-1,1-dicarboxylate are not fully understood. However, it has been shown to inhibit the activity of certain enzymes involved in the synthesis of proteins and other macromolecules. It has also been shown to interact with the DNA of cells, which may affect the expression of certain genes. In addition, it has been shown to have an antifungal and antiviral effect, as well as a cytotoxic effect on some types of cancer cells.
Advantages and Limitations for Lab Experiments
The advantages of using 1,1-diethyl 3-methylcyclobutane-1,1-dicarboxylate in laboratory experiments include its low cost, its availability, and its stability in a wide range of conditions. Additionally, it is relatively non-toxic and has a low vapor pressure, making it suitable for use in closed systems.
The limitations of using 1,1-diethyl 3-methylcyclobutane-1,1-dicarboxylate in laboratory experiments include its low solubility in organic solvents, its low reactivity, and its low volatility. Additionally, it is not miscible in water, which may limit its use in certain applications.
Future Directions
The potential future directions for the use of 1,1-diethyl 3-methylcyclobutane-1,1-dicarboxylate in scientific research include further investigation into its mechanism of action, its biochemical and physiological effects, and its potential applications in the medical field. Additionally, further research into its solubility in organic solvents and its reactivity could lead to improved synthesis methods and the development of new compounds. Finally, further research into its toxicity and its potential applications in the industrial field could lead to new and improved products.
Synthesis Methods
1,1-diethyl 3-methylcyclobutane-1,1-dicarboxylate can be synthesized in a variety of ways, including the Diels-Alder reaction, the Wittig reaction, and the Knoevenagel condensation. The Diels-Alder reaction involves the reaction of a diene and a dienophile to form a cyclic compound. The Wittig reaction involves the reaction of an aldehyde or ketone with a phosphonium salt to form an alkene. The Knoevenagel condensation involves the reaction of an aldehyde or ketone with an active hydrogen compound, such as an amine, to form a cyclic compound.
Scientific Research Applications
1,1-diethyl 3-methylcyclobutane-1,1-dicarboxylate is used in a variety of scientific research applications. It is used in the synthesis of polymers, pharmaceuticals, and dyes. It is also used in the production of polyurethane foams and as a solvent for polymers, dyes, and inks. In addition, it is used in the synthesis of drugs, such as antimalarials, antifungals, and antivirals. It is also used in the synthesis of peptides and other biologically active compounds.
properties
IUPAC Name |
diethyl 3-methylcyclobutane-1,1-dicarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18O4/c1-4-14-9(12)11(6-8(3)7-11)10(13)15-5-2/h8H,4-7H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLSYQNLJGWLNKH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CC(C1)C)C(=O)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00300976 | |
| Record name | diethyl 3-methylcyclobutane-1,1-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00300976 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Diethyl 3-methylcyclobutane-1,1-dicarboxylate | |
CAS RN |
20939-62-2 | |
| Record name | NSC140252 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=140252 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | diethyl 3-methylcyclobutane-1,1-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00300976 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(1,3-thiazol-5-yl)methyl N-[(2S,5S)-5-[(2S)-2-{[methyl({[2-(propan-2-yl)-1,3-thiazol-4-yl]methyl})carbamoyl]amino}-4-(morpholin-4-yl)butanamido]-1,6-diphenylhexan-2-yl]carbamate](/img/structure/B6597714.png)
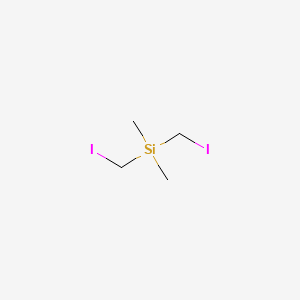
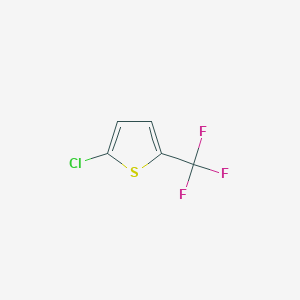
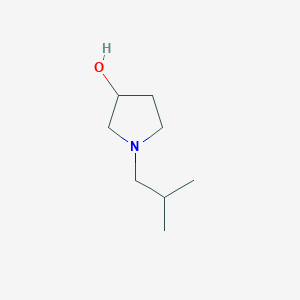
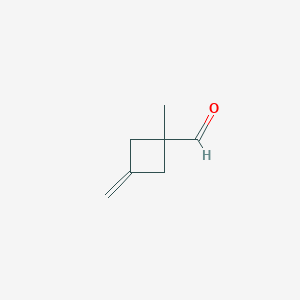
![6-[3-(dimethylamino)propoxy]pyridine-3-carboxylic acid](/img/structure/B6597744.png)
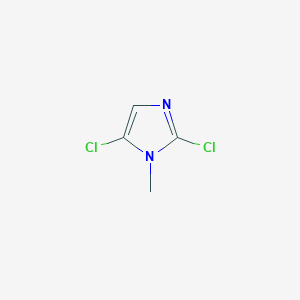
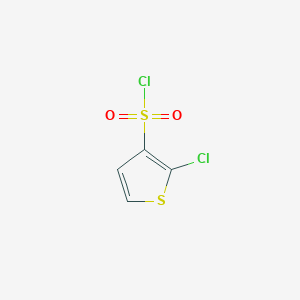
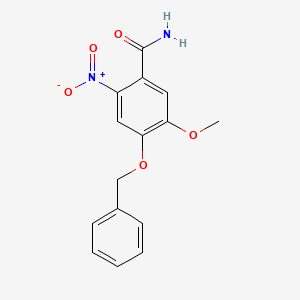

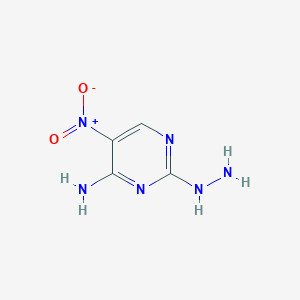


![3-[(2-formyl-1H-pyrrol-1-yl)methyl]benzoic acid](/img/structure/B6597805.png)